4-[3-(4-Aminophenoxy)propoxy]aniline
CAS No.: 52980-20-8
Cat. No.: VC1976041
Molecular Formula: C15H18N2O2
Molecular Weight: 258.32 g/mol
* For research use only. Not for human or veterinary use.
![4-[3-(4-Aminophenoxy)propoxy]aniline - 52980-20-8](/images/structure/VC1976041.png)
Specification
CAS No. | 52980-20-8 |
---|---|
Molecular Formula | C15H18N2O2 |
Molecular Weight | 258.32 g/mol |
IUPAC Name | 4-[3-(4-aminophenoxy)propoxy]aniline |
Standard InChI | InChI=1S/C15H18N2O2/c16-12-2-6-14(7-3-12)18-10-1-11-19-15-8-4-13(17)5-9-15/h2-9H,1,10-11,16-17H2 |
Standard InChI Key | KWFFEQXPFFDJER-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1N)OCCCOC2=CC=C(C=C2)N |
Canonical SMILES | C1=CC(=CC=C1N)OCCCOC2=CC=C(C=C2)N |
Introduction
Basic Information and Identification
4-[3-(4-Aminophenoxy)propoxy]aniline is an organic compound belonging to the class of aromatic amines. It is primarily identified by the following characteristics:
Parameter | Information |
---|---|
CAS Number | 52980-20-8 |
Molecular Formula | C15H18N2O2 |
Molecular Weight | 258.32 g/mol |
PubChem CID | 572769 |
MDL Number | MFCD00025331 |
The compound is known by several synonyms in scientific literature and commercial catalogues, including:
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4,4'-(1,3-propanediyl)dioxydianiline
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4,4'-(Propane-1,3-diylbis(oxy))dianiline
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1,3-Bis(4-aminophenoxy)propane
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4,4'-[1,3-Propanediylbis(oxy)]bisbenzenamine
Chemical and Physical Properties
The physical and chemical properties of 4-[3-(4-Aminophenoxy)propoxy]aniline determine its behavior in various chemical reactions and applications:
Property | Value |
---|---|
Density | 1.244 g/cm³ |
Boiling Point | 428.7°C at 760 mmHg |
Flash Point | 232.4°C |
LogP | 3.86130 |
Index of Refraction | 1.645 |
Exact Mass | 258.13700 |
PSA (Polar Surface Area) | 70.50000 |
The compound is characterized by its relatively high boiling point, which is typical for compounds with significant molecular weight and intermolecular forces. Its LogP value of approximately 3.86 indicates moderate lipophilicity, suggesting a balance between hydrophobic and hydrophilic properties .
Structural Characteristics
Chemical Structure
The molecular structure of 4-[3-(4-Aminophenoxy)propoxy]aniline features two aniline groups connected by a propoxy chain. The amine groups are positioned at the para positions of the respective phenyl rings, resulting in a symmetrical molecule with the following structural elements:
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Two para-substituted phenyl rings
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Two primary amine groups (-NH2)
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Two ether linkages (-O-)
Molecular Representation
The compound can be represented using various chemical notations:
Notation Type | Representation |
---|---|
SMILES | C1=CC(=CC=C1N)OCCCOC2=CC=C(C=C2)N |
InChI | InChI=1S/C15H18N2O2/c16-12-2-6-14(7-3-12)18-10-1-11-19-15-8-4-13(17)5-9-15/h2-9H,1,10-11,16-17H2 |
InChIKey | KWFFEQXPFFDJER-UHFFFAOYSA-N |
The structure displays a linear arrangement with the propyl chain providing flexibility between the two aromatic rings .
Synthesis Methods
Several synthetic routes have been documented for the preparation of 4-[3-(4-Aminophenoxy)propoxy]aniline:
Williamson Ether Synthesis
The most common method involves a Williamson ether synthesis reaction:
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Starting materials: 4-aminophenol and 4-(3-chloropropoxy)aniline
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Base-catalyzed nucleophilic substitution reaction
Alternative Synthesis Route
Another documented synthesis method involves:
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Reaction of 3-aminophenol with 4-chloropropanol
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Subsequent optimization of reaction conditions to improve yields
Applications and Research
Polymer Science Applications
The compound has found significant applications in polymer science:
Application Area | Details |
---|---|
Thermoplastic Polymers | Used as a monomer due to high viscosity at temperatures below 100°C |
Polymer Modification | Enhances thermal and mechanical properties of polymers |
Specialty Materials | Component in high-performance materials requiring specific physical properties |
The dual amine functionality makes it particularly valuable for crosslinking applications in polymer chemistry .
Research Applications
Recent research has explored several potential applications:
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Building block in organic synthesis for complex molecules
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Component in the development of new pharmaceutical intermediates
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Precursor for specialty chemicals with tailored properties
Scientific literature indicates ongoing research into its utility in diverse fields, with publications in the Journal of the Chemical Society of Pakistan and other journals documenting various applications .
Supplier | Product Information | Region |
---|---|---|
TCI America | >98.0% purity (GC)(T) | Global |
Atlantic Research Chemicals Ltd. | Research grade | United Kingdom |
Atomax Chemicals Co., Ltd | Research grade | China |
Apollo Scientific Ltd. | Analytical grade | United Kingdom |
CARBONE SCIENTIFIC CO.,LTD | Research grade | United Kingdom |
The compound is typically available in quantities ranging from 1g to 5g for research purposes, with bulk quantities available upon request from specific suppliers .
Spectroscopic Properties and Identification
Analytical identification of 4-[3-(4-Aminophenoxy)propoxy]aniline can be performed using various spectroscopic techniques:
Mass Spectrometry Data
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 259.14412 | 160.4 |
[M+Na]+ | 281.12606 | 172.8 |
[M+NH4]+ | 276.17066 | 168.3 |
[M+K]+ | 297.10000 | 165.4 |
[M-H]- | 257.12956 | 165.7 |
These predicted collision cross section (CCS) values can be useful for identification purposes in analytical chemistry .
The compound has been referenced in multiple scientific publications, demonstrating its relevance in chemical research:
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Studies on polymer synthesis and characterization in the Journal of the Chemical Society of Pakistan (2011)
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Patent documentation by The Dow Chemical Company (US4683333 A1, 1987)
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Research publications in Tetrahedron journal
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Studies on medicinal chemistry applications published in the European Journal of Medicinal Chemistry (2010)
These publications highlight the diverse research contexts in which 4-[3-(4-Aminophenoxy)propoxy]aniline has been studied and applied .
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